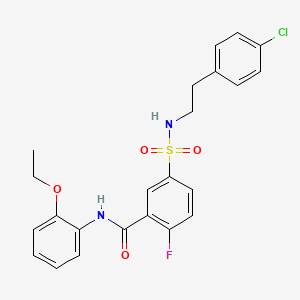
8-氯喹啉-4-碳腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloroquinoline-4-carbonitrile is a chemical compound with the molecular formula C10H5ClN2 and a molecular weight of 188.62 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of chloroquinoline derivatives, including 8-Chloroquinoline-4-carbonitrile, has been reported in the literature . The synthesis involves various methods and chemical reactions, including the application of Vilsmeier–Haack reaction and aromatic nucleophilic substitution .Molecular Structure Analysis
The InChI code for 8-Chloroquinoline-4-carbonitrile is 1S/C10H5ClN2/c11-9-3-1-2-8-7(6-12)4-5-13-10(8)9/h1-5H . This indicates that the molecule consists of a quinoline ring with a chlorine atom at the 8th position and a carbonitrile group at the 4th position .Chemical Reactions Analysis
The chemical reactions of chloroquinoline-3-carbonitrile derivatives have been extensively studied . These reactions involve the chloro substituent at the 2 or 4 and 2,4 positions, as well as the cyano substituent at the 3 position .科学研究应用
光电和电荷传输性质探索
Irfan 等人 (2020) 的一项研究探索了氢喹啉衍生物的光电、非线性和电荷传输性质,包括与 8-氯喹啉-4-腈结构相关的化合物。通过密度泛函理论 (DFT) 和时变 DFT,该研究突出了这些化合物作为各种应用的有效多功能材料的潜力,因为它们具有良好的电子和光学性质 Irfan 等人,2020。
合成和化学反应性
Mekheimer 等人 (2019) 对氯喹啉-3-腈衍生物的合成和反应进行了全面综述,涵盖了各种合成方法和化学反应。该综述强调了这些化合物的化学多功能性,能够通过多种类型的反应生成具有生物活性的化合物 Mekheimer 等人,2019。
衍生物的简便合成
Elkholy 和 Morsy (2006) 讨论了从 2-氨基-4-苯基-5,6,7,8-四氢喹啉-3-腈合成四氢吡啶并[4,5-b]-喹啉衍生物,展示了该化合物对各种试剂的反应性。这突出了其在合成具有潜在抗菌活性的复杂分子的效用 Elkholy 和 Morsy,2006。
用于光谱研究的荧光化合物
Singh 等人 (2017) 合成并研究了一种含有 1,2,3-三唑部分和 7-氯喹啉-4-基的新的荧光化合物。这项研究证明了 8-氯喹啉-4-腈衍生物在开发具有有价值的光物理和非线性光学性质的新材料方面的潜力 Singh 等人,2017。
吡喃衍生物的抗菌活性
Rbaa 等人 (2019) 合成了基于 8-羟基喹啉的新型吡喃衍生物,对革兰氏阳性菌和革兰氏阴性菌均表现出潜在的抗菌活性。这说明了 8-氯喹啉-4-腈衍生物在开发新型抗菌剂中的生物医学相关性 Rbaa 等人,2019。
作用机制
Target of Action
It is structurally similar to chloroquine, which is known to inhibit the action of heme polymerase in malarial trophozoites
Mode of Action
Chloroquine, a structurally similar compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes Plasmodium species to accumulate toxic heme, leading to the death of the parasite .
安全和危害
未来方向
Quinoline and its derivatives have gained significant attention in scientific research and industry due to their versatile applications . They are essential scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of 8-Chloroquinoline-4-carbonitrile could involve further exploration of its potential applications in drug discovery and development .
生化分析
Biochemical Properties
It is known that quinoline derivatives, which 8-Chloroquinoline-4-carbonitrile is a part of, have been used in various biochemical reactions . These compounds can interact with various enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
Preliminary studies suggest that quinoline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
It is known that chloroquine, a related compound, is metabolized into less toxic derivatives such as hydroxychloroquine .
属性
IUPAC Name |
8-chloroquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-9-3-1-2-8-7(6-12)4-5-13-10(8)9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPHCJWAQRWRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949535-26-6 |
Source


|
| Record name | 8-chloroquinoline-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-fluorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2838831.png)
![5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2838833.png)
![2-hydroxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-3-carboxamide](/img/structure/B2838836.png)

![9-benzyl-1,7-dimethyl-3-(2-methylallyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-quinone](/img/structure/B2838838.png)
![N-(4-{[(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B2838839.png)
![5-ethyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2838840.png)
![Ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate;dihydrochloride](/img/structure/B2838842.png)
![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-(methylamino)purine-2,6-dione](/img/structure/B2838847.png)
![8-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2838848.png)


![[2-(Phenylthio)ethyl]amine hydrochloride](/img/structure/B2838853.png)

